molecular formula C6H6BrNO B7899290 4-Bromo-2-(methoxy-D3)pyridine

4-Bromo-2-(methoxy-D3)pyridine

Cat. No.: B7899290
M. Wt: 191.04 g/mol
InChI Key: YFTGMMXMLPTTAY-FIBGUPNXSA-N
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Description

4-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 4-Bromo-2-methoxypyridine, a compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The deuterated version, this compound, is particularly useful in research due to its unique isotopic properties, which can be leveraged in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine followed by deuteration. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 4-position. The deuteration step can be achieved using deuterated reagents like deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH) to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product, which is crucial for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(methoxy-D3)pyridine, while a Suzuki coupling reaction can produce a biaryl compound.

Scientific Research Applications

4-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling, which allows for precise tracking in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, where its unique properties can enhance performance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxy-D3)pyridine depends on its specific application. In biological systems, its deuterated nature allows for detailed studies of metabolic processes, as the deuterium atoms can be tracked using spectroscopic techniques. The compound may interact with various molecular targets, such as enzymes or receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxypyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling benefits.

    2-Methoxy-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the chlorine atom.

    4-Bromo-2-hydroxypyridine: A hydroxyl-substituted derivative with different reactivity and applications.

Uniqueness

4-Bromo-2-(methoxy-D3)pyridine stands out due to its deuterium labeling, which provides unique advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. This makes it a valuable tool in both chemical synthesis and biological studies.

Properties

IUPAC Name

4-bromo-2-(trideuteriomethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGMMXMLPTTAY-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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